Ethyl 2-benzyl-4-(dimethylamino)butanoate
CAS No.:
Cat. No.: VC16497217
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23NO2 |
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Molecular Weight | 249.35 g/mol |
IUPAC Name | ethyl 2-benzyl-4-(dimethylamino)butanoate |
Standard InChI | InChI=1S/C15H23NO2/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3 |
Standard InChI Key | LVGYZCJPDTZCNY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-benzyl-4-(dimethylamino)butanoate features a branched carbon chain with distinct functional groups:
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Ethyl ester moiety: A group at position 1, facilitating hydrolysis reactions.
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Benzyl substituent: A phenylmethyl group () at position 2, contributing to hydrophobic interactions.
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Dimethylamino group: A group at position 4, enabling hydrogen bonding and basicity .
The SMILES notation and InChIKey provide unambiguous identifiers for its structure .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 92726-29-9 | |
Molecular Formula | ||
Molecular Weight | 249.35 g/mol | |
Predicted CCS () | 161.0 ([M+H]) |
Synthesis and Reaction Pathways
Primary Synthetic Route
The synthesis of ethyl 2-benzyl-4-(dimethylamino)butanoate involves a two-step process:
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Nucleophilic Alkylation:
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Acid-Catalyzed Esterification:
Reaction Conditions:
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Temperature: Reflux (~78°C for ethanol).
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Catalysts: (gas or concentrated solution).
Byproduct Formation and Purification
Byproducts such as unreacted nitrile or over-alkylated derivatives may form. Purification via solvent extraction (e.g., diethyl ether) and fractional distillation under reduced pressure (0.2–0.1 mm Hg) ensures high purity .
Applications in Pharmaceutical Chemistry
Table 2: Related Impurities in Dimetindene Maleate
Impurity | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Impurity B | 92039-35-5 | 187.28 | |
Impurity C | 92726-29-9 | 249.35 | |
Impurity D | 1613-23-6 | 221.30 |
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
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Receptor Binding: The benzyl group may engage in π-π stacking with aromatic residues in receptor pockets, while the dimethylamino group participates in ionic interactions .
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Metabolic Stability: The ethyl ester moiety may prolong half-life by resisting rapid hydrolysis, a common issue with methyl esters .
Comparative Bioactivity
Compared to Dimetindene maleate (), Impurity C lacks the maleate counterion and exhibits reduced polarity, potentially altering tissue distribution .
Analytical Characterization
Spectroscopic Data
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Mass Spectrometry: Predicted adducts include [M+H] at m/z 250.18 and [M+Na] at m/z 272.16 .
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Collision Cross Section (CCS): 161.0 for [M+H], aiding LC-MS/MS identification .
Chromatographic Behavior
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HPLC Retention: Hydrophobic benzyl group increases retention on C18 columns, typically eluting at 8–10 min with acetonitrile/water gradients .
Industrial and Regulatory Considerations
Quality Control Protocols
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